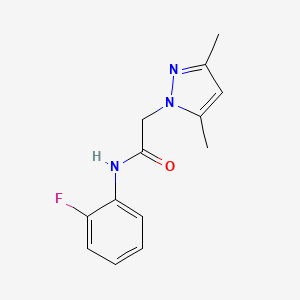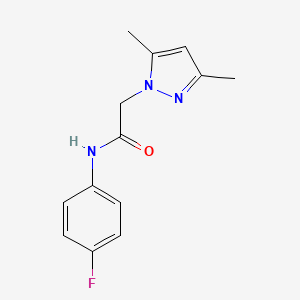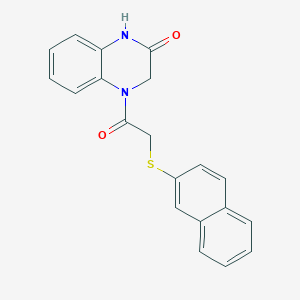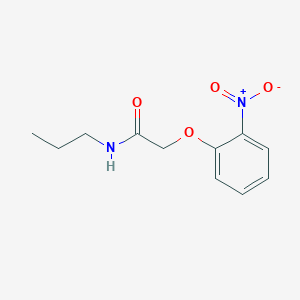
2-(2-nitrophenoxy)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrophenoxy)-N-propylacetamide is an organic compound that features a nitrophenoxy group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-propylacetamide typically involves the reaction of 2-nitrophenol with propylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred.
Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Catalyst: Acid catalysts such as sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(2-nitrophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(2-aminophenoxy)-N-propylacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: Propylamine and 2-nitrophenoxyacetic acid.
科学研究应用
2-(2-nitrophenoxy)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(2-nitrophenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety may also play a role in binding to specific proteins, modulating their activity.
相似化合物的比较
Similar Compounds
2-(2-nitrophenoxy)acetamide: Lacks the propyl group, which may affect its solubility and reactivity.
2-(4-nitrophenoxy)-N-propylacetamide: The position of the nitro group on the phenoxy ring can influence the compound’s electronic properties and reactivity.
2-(2-aminophenoxy)-N-propylacetamide: The reduced form of the compound, which has different chemical and biological properties.
Uniqueness
2-(2-nitrophenoxy)-N-propylacetamide is unique due to the presence of both a nitro group and a propylacetamide moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
属性
IUPAC Name |
2-(2-nitrophenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-6-4-3-5-9(10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGGCGZIYMJGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
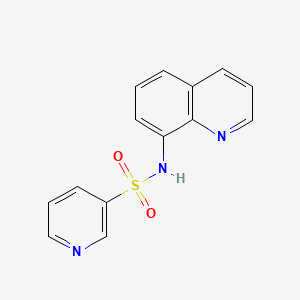
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)
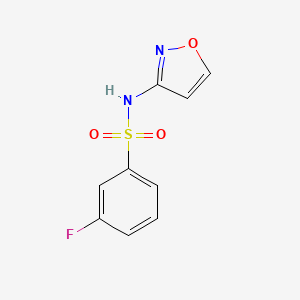
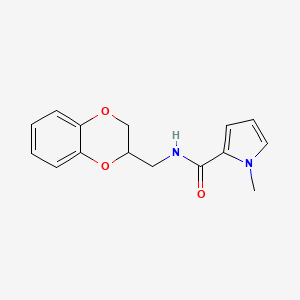
![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
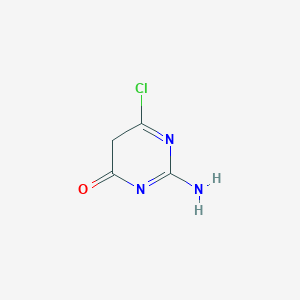
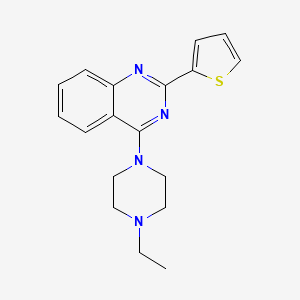
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)
